REACTION_CXSMILES
|
[CH3:1][NH:2]N.Cl.C[N:6](C)[CH:7]=[CH:8][C:9]([C:11]1[CH:16]=[C:15]([NH:17][C:18](=[O:20])[CH3:19])[CH:14]=[CH:13][C:12]=1[O:21][CH3:22])=O.N.CN1C=CC=N1>CO>[CH3:22][O:21][C:12]1[CH:13]=[CH:14][C:15]([NH:17][C:18](=[O:20])[CH3:19])=[CH:16][C:11]=1[C:9]1[N:2]([CH3:1])[N:6]=[CH:7][CH:8]=1
|
Name
|
Methylhydrazine
|
Quantity
|
319.3 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
13.931 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1859.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-dimethylamino-1-(2′-methoxy-5′-acetamidophenyl)prop-2-en-1-one
|
Quantity
|
1546.9 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=C(C=CC(=C1)NC(C)=O)OC)C
|
Name
|
|
Quantity
|
1090 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to be maintained at −12 to −7° C. with reactor jacket
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
As stirring under nitrogen
|
Type
|
CUSTOM
|
Details
|
was continued at −10° C.
|
Type
|
STIRRING
|
Details
|
The resulting homogenous dark brown solution was stirred under nitrogen first at 0° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to be maintained at 8.6-15.2° C. with reactor jacket
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
raised the reaction mixture pH to 8
|
Type
|
DISTILLATION
|
Details
|
Methanol (ca. 12 L) was then distilled off
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture at atmospheric pressure and internal temperatures
|
Type
|
CUSTOM
|
Details
|
rising to 74.4° C
|
Type
|
CUSTOM
|
Details
|
Product crystallization, which
|
Type
|
DISTILLATION
|
Details
|
started at the end of the distillation
|
Type
|
TEMPERATURE
|
Details
|
by cooling the reaction mixture to −2° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 44 hours
|
Duration
|
44 h
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
In either case, the crystallization
|
Type
|
TEMPERATURE
|
Details
|
by heating the stirred mixture back
|
Type
|
TEMPERATURE
|
Details
|
to reflux at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to recrystallization
|
Type
|
DISTILLATION
|
Details
|
distilling off more methanol (if the ratio
|
Type
|
ADDITION
|
Details
|
adding additional methanol (if the ratio
|
Type
|
FILTRATION
|
Details
|
) The reaction mixture was filtered by suction
|
Type
|
WASH
|
Details
|
the filtered solids were washed with 0° C. water (3 L
|
Type
|
CUSTOM
|
Details
|
2×500 mL) and dried at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)NC(C)=O)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1157.7 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |